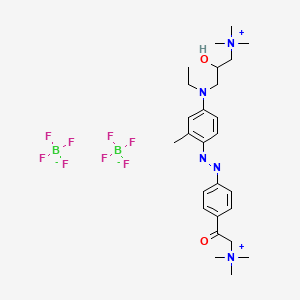
Benzeneethanaminium, 4-((4-(ethyl(2-hydroxy-3-(trimethylammonio)propyl)amino)-2-methylphenyl)azo)-N,N,N-trimethyl-beta-oxo-, bis(tetrafluoroborate(1-))
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzeneethanaminium, 4-((4-(ethyl(2-hydroxy-3-(trimethylammonio)propyl)amino)-2-methylphenyl)azo)-N,N,N-trimethyl-beta-oxo-, bis(tetrafluoroborate(1-)) is a complex organic compound with a unique structure that includes multiple functional groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneethanaminium, 4-((4-(ethyl(2-hydroxy-3-(trimethylammonio)propyl)amino)-2-methylphenyl)azo)-N,N,N-trimethyl-beta-oxo-, bis(tetrafluoroborate(1-)) involves multiple steps, including the formation of the azo group and the incorporation of the tetrafluoroborate anions. The reaction conditions typically involve the use of strong acids and bases, as well as specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, which is essential for its applications in various industries.
Analyse Chemischer Reaktionen
Types of Reactions
Benzeneethanaminium, 4-((4-(ethyl(2-hydroxy-3-(trimethylammonio)propyl)amino)-2-methylphenyl)azo)-N,N,N-trimethyl-beta-oxo-, bis(tetrafluoroborate(1-)) undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, pressures, and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may result in the formation of alcohols.
Wissenschaftliche Forschungsanwendungen
Benzeneethanaminium, 4-((4-(ethyl(2-hydroxy-3-(trimethylammonio)propyl)amino)-2-methylphenyl)azo)-N,N,N-trimethyl-beta-oxo-, bis(tetrafluoroborate(1-)) has several scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Benzeneethanaminium, 4-((4-(ethyl(2-hydroxy-3-(trimethylammonio)propyl)amino)-2-methylphenyl)azo)-N,N,N-trimethyl-beta-oxo-, bis(tetrafluoroborate(1-)) involves its interaction with specific molecular targets and pathways. These interactions may include binding to enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Benzeneethanaminium, 4-((4-(ethyl(2-hydroxy-3-(trimethylammonio)propyl)amino)-2-methylphenyl)azo)-N,N,N-trimethyl-beta-oxo-, bis(tetrafluoroborate(1-)) include other azo compounds and quaternary ammonium compounds.
Uniqueness
The uniqueness of this compound lies in its specific structure, which includes both azo and quaternary ammonium groups. This combination of functional groups gives it unique chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
36936-37-5 |
|---|---|
Molekularformel |
C26H41B2F8N5O2 |
Molekulargewicht |
629.2 g/mol |
IUPAC-Name |
[2-[4-[[4-[ethyl-[2-hydroxy-3-(trimethylazaniumyl)propyl]amino]-2-methylphenyl]diazenyl]phenyl]-2-oxoethyl]-trimethylazanium;ditetrafluoroborate |
InChI |
InChI=1S/C26H41N5O2.2BF4/c1-9-29(17-24(32)18-30(3,4)5)23-14-15-25(20(2)16-23)28-27-22-12-10-21(11-13-22)26(33)19-31(6,7)8;2*2-1(3,4)5/h10-16,24,32H,9,17-19H2,1-8H3;;/q+2;2*-1 |
InChI-Schlüssel |
YHUMHXRJQYDDAR-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.CCN(CC(C[N+](C)(C)C)O)C1=CC(=C(C=C1)N=NC2=CC=C(C=C2)C(=O)C[N+](C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Amino-6-propylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13418631.png)
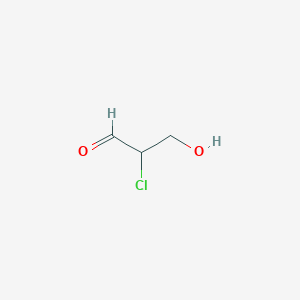
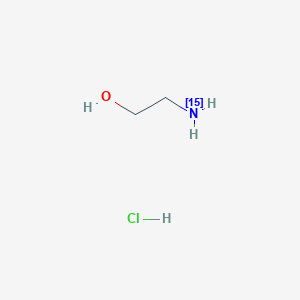
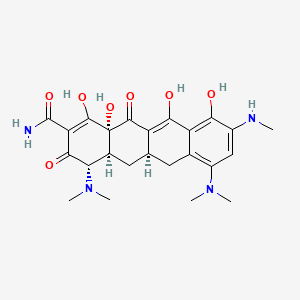
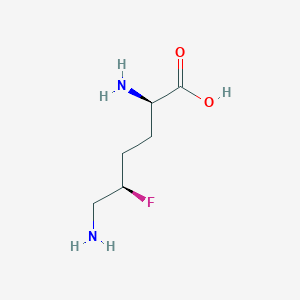
![4-Methyl-alpha-[2-(methylamino)ethyl]benzenemethanol](/img/structure/B13418669.png)
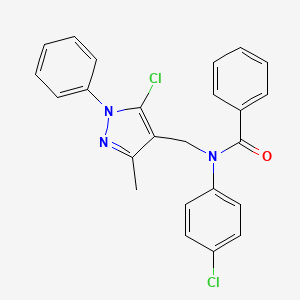
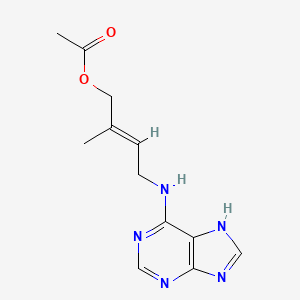
![(2R)-1-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13418693.png)
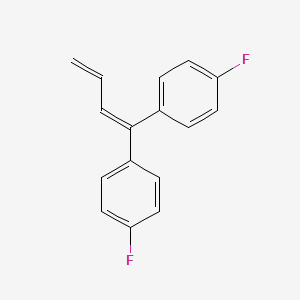
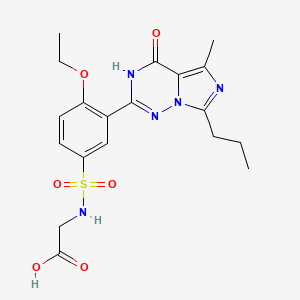

![1-(5-Ethenyl-2-bicyclo[2.2.1]heptanyl)-2,2,2-trifluoroethanone](/img/structure/B13418712.png)
![(6a,11b,16a)-21-(Acetyloxy)-9-bromo-6-fluoro-11-hydroxy-16,17-[(1-methylethylidene)bis(oxy)]-pregna-1,4-diene-3,20-dione](/img/structure/B13418717.png)
